Colistin A (sulfate hydrate)
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Overview
Description
Colistin A (sulfate hydrate) is a major component of the polymyxin antibiotic Colistin. It is used to combat infections caused by problematic gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Colistin A (sulfate hydrate) is synthesized through a series of peptide bond formations. The synthesis involves the coupling of various amino acids, including diaminobutyric acid, threonine, leucine, and others, to form a cyclic decapeptide structure . The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of Colistin A (sulfate hydrate) involves fermentation processes using specific strains of Bacillus polymyxa. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Colistin A (sulfate hydrate) undergoes various chemical reactions, including:
Oxidation: Colistin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Substitution reactions can occur at the amino groups of the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of Colistin A (sulfate hydrate) .
Scientific Research Applications
Colistin A (sulfate hydrate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.
Mechanism of Action
Colistin A (sulfate hydrate) exerts its effects by interacting with the bacterial cytoplasmic membrane. It is a surface-active agent that penetrates and disrupts the bacterial cell membrane, changing its permeability. This effect is bactericidal, leading to the leakage of cell contents and ultimately the death of the bacterial cell . The molecular targets include the lipopolysaccharides in the outer membrane of gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds
Polymyxin B: Similar in structure and function to Colistin, but with different toxicity profiles.
Polymyxin E1 and E2: Components of Colistin that act as detergents on cell membranes.
Uniqueness
Colistin A (sulfate hydrate) is unique due to its specific cyclic decapeptide structure and its ability to combat multidrug-resistant gram-negative bacteria. Its use as a last-line treatment highlights its importance in the medical field .
Properties
Molecular Formula |
C53H104N16O18S |
---|---|
Molecular Weight |
1285.6 g/mol |
IUPAC Name |
(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid;hydrate |
InChI |
InChI=1S/C53H100N16O13.H2O4S.H2O/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4;/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4);1H2/t30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,42-,43-;;/m0../s1 |
InChI Key |
DFOHCLVICBFOCE-ZAPMSIRRSA-N |
Isomeric SMILES |
CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.O.OS(=O)(=O)O |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.O.OS(=O)(=O)O |
Origin of Product |
United States |
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